![molecular formula C17H16N4O B7508186 N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. In
Mécanisme D'action
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. They have also been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their specificity for N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide, their ability to improve glycemic control, and their cardiovascular and renal benefits. The limitations of using N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors in lab experiments include their potential for off-target effects, their limited efficacy in some patients, and their high cost.
Orientations Futures
For research on N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors include the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the investigation of their potential for the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease. In addition, future research should focus on the long-term safety and efficacy of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors, as well as their potential for combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 4-aminophenylpyridine-2-carboxamide, which is reacted with 3,5-dimethylpyrazole and acetic anhydride to form the intermediate product. The intermediate product is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide.
Applications De Recherche Scientifique
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been extensively studied in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide inhibitors have been shown to have cardiovascular and renal benefits in patients with type 2 diabetes mellitus. They have also been studied in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)15-8-6-14(7-9-15)19-17(22)16-5-3-4-10-18-16/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHIPBPJAVLBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

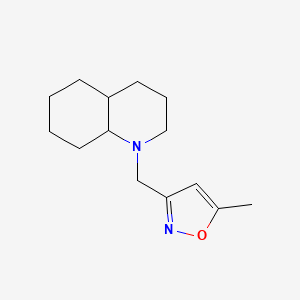
![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)
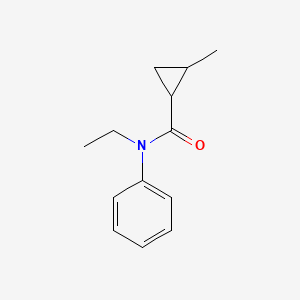

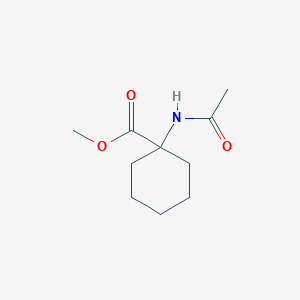
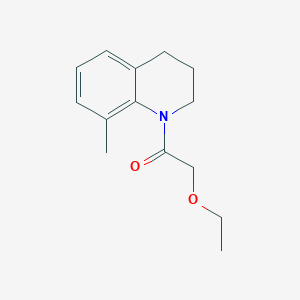
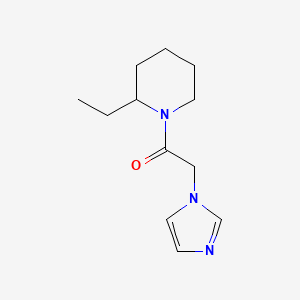
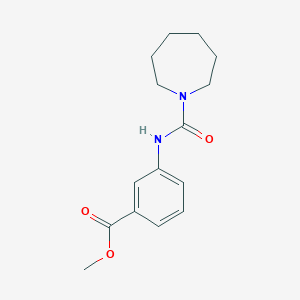
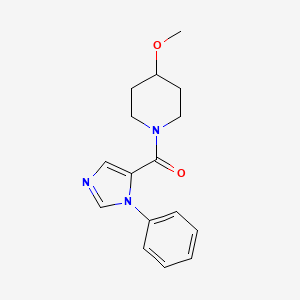
![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)
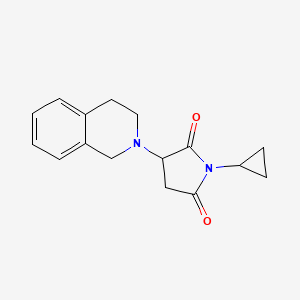
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)